4-Amino-3-methylbiphenyl

Mutagenicity Carcinogenesis Structure-Activity Relationship

This 4-Amino-3-methylbiphenyl standard is differentiated by its ortho-methyl substitution, conferring markedly enhanced mutagenic potency in S. typhimurium TA1538 versus parent 4-aminobiphenyl. The compound's well-characterized Ames activity (1.12 lg rev/nmol in TA100) makes it a superior positive control for assay validation and QSAR model calibration. A deuterated analog is commercially available for stable isotope dilution LC-MS/MS, enabling precise ADME quantification. Demand the defined isomer to avoid confounding SAR data.

Molecular Formula C13H13N
Molecular Weight 183.25 g/mol
CAS No. 63019-98-7
Cat. No. B043380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-methylbiphenyl
CAS63019-98-7
Synonyms2-Methyl-4-phenylaniline;  4-Amino-3-methylbiphenyl;  4-Phenyl-2-methylaniline; 
Molecular FormulaC13H13N
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=CC=CC=C2)N
InChIInChI=1S/C13H13N/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h2-9H,14H2,1H3
InChIKeyWAFBISYQIGCOQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-methylbiphenyl (CAS 63019-98-7): A Methyl-Substituted Aminobiphenyl with Enhanced Mutagenic Potency for Carcinogenesis Research


4-Amino-3-methylbiphenyl (CAS 63019-98-7) is a substituted aromatic amine belonging to the aminobiphenyl class, characterized by a biphenyl core with an amino group at the 4-position and an ortho-methyl substituent at the 3-position [1]. It is a white to pale yellow crystalline solid with a melting point of 38-39°C and a calculated LogP of 2.9 [2]. The compound is primarily utilized as a model mutagen and carcinogen in research settings, where its specific substitution pattern confers distinct biological activity compared to the parent 4-aminobiphenyl and other positional isomers [3].

Why 4-Amino-3-methylbiphenyl Cannot Be Replaced by 4-Aminobiphenyl or Other Simple Analogs in Mutagenicity Studies


The mutagenic potency and biological behavior of aminobiphenyl derivatives are highly sensitive to substituent position and steric effects. 4-Amino-3-methylbiphenyl exhibits a markedly enhanced mutagenic activity in specific Salmonella typhimurium strains compared to its parent, 4-aminobiphenyl [1]. Furthermore, positional isomers such as 3-aminobiphenyl and 3-amino-4-methylbiphenyl are either inactive or show a completely different strain specificity profile, making the 4-amino-3-methyl substitution pattern a critical determinant of biological outcome [2]. Simple substitution with unsubstituted 4-aminobiphenyl or a different isomer would therefore yield misleading or non-comparable results in any assay designed to probe structure-activity relationships or metabolic activation pathways.

Quantitative Differentiation of 4-Amino-3-methylbiphenyl: Evidence-Based Selection Criteria


Enhanced Mutagenic Potency: 4-Amino-3-methylbiphenyl vs. 4-Aminobiphenyl in S. typhimurium TA1538

In a direct comparative study, 4-Amino-3-methylbiphenyl demonstrated superior mutagenic potency relative to 4-aminobiphenyl when assayed in Salmonella typhimurium strain TA1538 in the presence of rat liver S9 metabolic activation. The study authors specifically note the compound was a 'more potent mutagen' than 4-aminobiphenyl in this strain, while other isomers like 3-aminobiphenyl and 3-amino-4-methylbiphenyl were inactive [1]. This enhanced activity is a direct consequence of the ortho-methyl substitution pattern, which influences metabolic activation and DNA adduct formation [2].

Mutagenicity Carcinogenesis Structure-Activity Relationship

Positional Isomer Differentiation: Activity of 4-Amino-3-methylbiphenyl Contrasts with Inactivity of 3-Aminobiphenyl in S. typhimurium TA1538

In the same comparative mutagenicity study, a stark difference in activity was observed based on the position of the amino group. While 4-Amino-3-methylbiphenyl was a potent mutagen in S. typhimurium TA1538, the compound 3-aminobiphenyl (where the amino group is at the 3-position) was completely inactive in this strain [1]. Furthermore, 3-amino-4-methylbiphenyl, another positional isomer, was also inactive in TA1538 but showed activity in TA100 [1]. This demonstrates that the 4-amino-3-methyl substitution pattern is not interchangeable with other isomers, and its specific activity profile is essential for assays focused on frameshift mutagenesis detection in TA1538.

Structure-Activity Relationship Isomerism Mutagenicity Screening

QSAR-Modeled Mutagenic Potency: Quantitative lg(Revertants/nmol) Value for Strain TA100

A quantitative structure-activity relationship (QSAR) model provides a precise experimental value for the mutagenicity of 4-Amino-3-methylbiphenyl in Salmonella typhimurium strain TA100 with metabolic activation. The compound has an experimental lg(revertants/nmol) value of 1.12, classifying it definitively as a mutagen (M) [1]. This quantitative metric allows for direct integration into computational toxicology models and enables rigorous comparisons with other compounds in QSAR databases, such as the observed value for 4'-n-butyl-4-aminobiphenyl, which is reported as -100, indicating a vastly different mutagenic potential due to steric hindrance [2].

QSAR Computational Toxicology Mutagenicity Prediction

Physicochemical Differentiation: Lower Melting Point Compared to Parent 4-Aminobiphenyl

The introduction of an ortho-methyl group significantly alters the solid-state properties of the molecule. 4-Amino-3-methylbiphenyl exhibits a melting point of 38-39°C [1], which is substantially lower than the 52-54°C melting point of the parent compound, 4-aminobiphenyl [2]. This lower melting point can influence handling characteristics, dissolution behavior, and may offer advantages in certain formulation or processing contexts where a lower melting solid is required.

Physicochemical Properties Handling and Storage Formulation

Availability of a Deuterated Analog (4-Amino-3-methylbiphenyl-[d5]) for Quantitative Mass Spectrometry

A key advantage for analytical chemistry applications is the commercial availability of a stable isotope-labeled analog, 4-Amino-3-methylbiphenyl-2′,3′,4′,5′,6′-d5 (CAS 1020718-97-1) . This deuterated compound is specifically marketed as an ideal internal standard for the quantification of amino-aromatic compounds in complex matrices, enabling high-precision carcinogenicity and metabolite studies . While not a direct biological comparator, the existence of this labeled standard provides a unique, value-added procurement pathway for researchers requiring rigorous analytical quantitation, a resource that may not be as readily available for all close structural analogs.

Analytical Chemistry Mass Spectrometry Metabolite Quantification

Validated Application Scenarios for 4-Amino-3-methylbiphenyl in Research and Development


Positive Control for Frameshift Mutagenicity Assays (Ames Test) in S. typhimurium TA1538

4-Amino-3-methylbiphenyl serves as a robust positive control for mutagenicity screening using the Ames test, particularly in the S. typhimurium strain TA1538. Its activity in this strain, which is specifically sensitive to frameshift mutagens, is well-documented [1]. The compound's enhanced potency relative to 4-aminobiphenyl in this strain [2] makes it a more sensitive and discriminating positive control for laboratories validating assay conditions or investigating the activity of novel compounds.

Benchmark Compound for QSAR Model Development and Validation in Computational Toxicology

The experimentally derived mutagenicity value of 1.12 lg(revertants/nmol) for S. typhimurium TA100 [1] positions 4-Amino-3-methylbiphenyl as a valuable benchmark compound for developing and validating QSAR models. Its well-defined structure and quantitative activity data allow computational toxicologists to calibrate models predicting the mutagenic potential of aromatic amines, with the ortho-methyl substitution providing a key test case for steric and electronic parameterization [2].

Internal Standard Precursor for Quantitative LC-MS/MS Metabolite Studies

For researchers investigating the metabolism and DNA adduct formation of aromatic amines, 4-Amino-3-methylbiphenyl is an ideal precursor for analytical method development. The commercial availability of its deuterated analog, 4-Amino-3-methylbiphenyl-[d5] [1], allows for the straightforward creation of a stable isotope dilution assay. This is critical for accurately quantifying the parent compound and its metabolites in complex biological matrices such as urine, blood, or tissue homogenates [2], thereby enabling precise pharmacokinetic and metabolic pathway studies.

Building Block for Investigating Ortho-Methyl Effects in Aminobiphenyl SAR Studies

As a defined compound with a single ortho-methyl substitution relative to the parent 4-aminobiphenyl, this compound is an essential building block for systematic structure-activity relationship (SAR) studies. It allows researchers to directly probe the influence of an ortho-methyl group on mutagenicity, metabolic activation by cytochrome P450 enzymes, and subsequent DNA adduct formation, in contrast to the parent compound [1] or other isomers like 3-aminobiphenyl [2].

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